2-Amino-5-phenylbenzoic acid
Overview
Description
2-Amino-5-phenylbenzoic acid is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol It is a derivative of benzoic acid, featuring an amino group at the second position and a phenyl group at the fifth position on the benzene ring
Mechanism of Action
Target of Action
It’s known that amino acids and phenolic compounds play significant roles in various biological processes
Mode of Action
Amino acids and phenolic compounds are known to interact with their targets in various ways, such as modulating voltage-gated ion channels, enhancing inhibitory neurotransmission, and attenuating excitatory neurotransmission . The specific interactions of 2-Amino-5-phenylbenzoic acid with its targets would need further investigation.
Biochemical Pathways
Amino acids and phenolic compounds are involved in numerous biochemical pathways, including the shikimate pathway and phenylpropanoid pathway, which are important for the biosynthesis of individual phenolic compounds
Pharmacokinetics
It’s known that the pharmacokinetic properties of therapeutic peptides, which include amino acids, can be significantly impacted by modifications such as amino acid substitutions, modification of the peptide terminus, inclusion of disulfide bonds, and conjugation with polymers or macromolecules .
Result of Action
Amino acids and phenolic compounds are known to have various effects on cellular processes, including regulating skeletal muscle metabolism and enhancing lean body mass . The specific effects of this compound would need further investigation.
Action Environment
For instance, the preparation of similar compounds has been optimized under specific conditions such as microwave irradiation
Biochemical Analysis
Biochemical Properties
2-Amino-5-phenylbenzoic acid, as an amino acid derivative, could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of this compound and the other molecules involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes would likely be diverse and complex . It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It could potentially exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Potential effects could include threshold effects, as well as toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues could potentially involve various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-phenylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-nitro-5-phenylbenzoic acid with reducing agents such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an amino group . Another method includes the use of catalytic hydrogenation where the nitro compound is hydrogenated over a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation due to its efficiency and scalability. The process typically requires stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
2-Amino-5-phenylbenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminobenzoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
5-Phenylbenzoic acid: Lacks the amino group, affecting its biological activity and applications.
2-Amino-4-phenylbenzoic acid: Positional isomer with different reactivity and properties.
Uniqueness: 2-Amino-5-phenylbenzoic acid is unique due to the presence of both an amino group and a phenyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-5-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQJJYAAYPRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402272 | |
Record name | 2-amino-5-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-40-3 | |
Record name | 2-amino-5-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-phenylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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